molecular formula C19H29N3O2 B12095961 Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate

Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate

Cat. No.: B12095961
M. Wt: 331.5 g/mol
InChI Key: OXFZVCIHKYMTNW-UHFFFAOYSA-N
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Description

Tert-butyl 6-benzyl-2,6,9-triazaspiro[45]decane-2-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a triazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazaspirodecane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.

    Addition of the tert-butyl group: The tert-butyl group is typically added via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the aforementioned synthetic route. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate
  • 6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate

Uniqueness

Tert-butyl 6-benzyl-2,6,9-triazaspiro[45]decane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

tert-butyl 6-benzyl-2,6,9-triazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C19H29N3O2/c1-18(2,3)24-17(23)21-11-9-19(15-21)14-20-10-12-22(19)13-16-7-5-4-6-8-16/h4-8,20H,9-15H2,1-3H3

InChI Key

OXFZVCIHKYMTNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNCCN2CC3=CC=CC=C3

Origin of Product

United States

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